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molecular formula C11H15BrO3 B8614663 4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

Cat. No. B8614663
M. Wt: 275.14 g/mol
InChI Key: IYOSRMOIJJWLCX-UHFFFAOYSA-N
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Patent
US05985896

Procedure details

Polyphosphoric acid (2.0 g) was added to a solution of 4-bromo-1-[(2,2-dimethyloxyethyl)oxy]-2-methylbenzene (6.24 g) in toluene (100 ml) and the resulting mixture was warmed to reflux for 4 hours. The reaction mixture was cooled to room temperature and the supernatant organic layer decanted off. The black residue was basified with 2N aqueous Na2CO3 and extracted with ethyl acetate (100 ml). The organic layers were combined, washed with brine (2×100 ml), dried over MgSO4, ifitered, and the solvent removed under reduced pressure. Purification by MPLC (2% ethyl acetatein-hexane) gave 5-bromo-7-methyl-benzofaran as a colourless oil (2.77 g). 1H NMR (360 MHz,CDCl3)δ2.48 (3H, s), 6.68 (1H, d, J=3.6 Hz), 7.13 (1H, s), 7.53 (1H, s), 7.60 (1H, d, J=3.6 Hz).
[Compound]
Name
Polyphosphoric acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10](OC)OC)=[C:4]([CH3:15])[CH:3]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:15])[C:5]2[O:8][CH:9]=[CH:10][C:6]=2[CH:7]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
6.24 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OCC(OC)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the supernatant organic layer decanted off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by MPLC (2% ethyl acetatein-hexane)
CUSTOM
Type
CUSTOM
Details
gave 5-bromo-7-methyl-benzofaran as a colourless oil (2.77 g)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C2=C(C=CO2)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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